molecular formula C17H19N3O5 B5658747 ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate

Cat. No. B5658747
M. Wt: 345.3 g/mol
InChI Key: OFYVDGBQHNODJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions, including condensation, reduction, and cyclization processes, utilizing various catalysts and reagents to achieve the desired products. Notably, the synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate from acetal is described in a four-step process, indicating a complex synthesis pathway that may share similarities with the target compound's synthesis process (Bartsch, 1987).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the target compound, can be studied through various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques allow for the characterization of the compound's structure, including its functional groups and molecular conformation (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, the reactivity of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, leading to the formation of different products depending on the amine involved, showcases the diverse chemical behavior of similar compounds (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. The crystal and molecular structure analysis, for example, provides insights into the arrangement of molecules in the solid state and can influence the compound's reactivity and physical properties (Mamat, Flemming, & Köckerling, 2012).

Chemical Properties Analysis

The chemical properties of ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate and its derivatives, such as reactivity with various reagents, stability under different conditions, and its potential to undergo further chemical transformations, are fundamental for its application in synthesis and chemical studies. Research on related compounds, like the novel carbonylation reaction of N-(2-pyridinyl)piperazines with CO and ethylene, highlights the innovative approaches to modifying piperazine structures for specific purposes (Ishii, Chatani, Kakiuchi, & Murai, 1997).

properties

IUPAC Name

ethyl 4-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-2-25-17(24)19-9-7-18(8-10-19)14(21)11-20-15(22)12-5-3-4-6-13(12)16(20)23/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYVDGBQHNODJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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